Fmoc-D-Tyr(3,5-Br2)-Oh
Overview
Description
Fmoc-D-Tyr(3,5-Br2)-Oh: is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is substituted with bromine atoms at the 3 and 5 positions. The compound is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is often used in peptide synthesis and research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(3,5-Br2)-Oh typically involves the following steps:
Bromination of Tyrosine: Tyrosine is brominated at the 3 and 5 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Fmoc Protection: The amino group of the brominated tyrosine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production methods would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation reactions, potentially forming quinones.
Substitution: The bromine atoms can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodates.
Substitution: Nucleophiles like amines or thiols.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Substitution: Various substituted tyrosine derivatives.
Deprotection: Free amino acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in peptide synthesis.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Incorporated into peptides for studying protein interactions and functions.
- Used in the design of peptide-based drugs.
Medicine:
- Potential applications in drug development, particularly in designing inhibitors or modulators of enzymes.
Industry:
- Used in the synthesis of specialized peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Fmoc-D-Tyr(3,5-Br2)-Oh would depend on its specific application. In peptide synthesis, it acts as a protected amino acid building block. In biological systems, its brominated tyrosine moiety might interact with specific enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Fmoc-D-Tyr-OH: The non-brominated version of the compound.
Fmoc-L-Tyr(3,5-Br2)-OH: The L-isomer of the compound.
Fmoc-D-Tyr(3-I)-OH: A similar compound with a single iodine substitution.
Uniqueness:
- The presence of two bromine atoms at the 3 and 5 positions makes Fmoc-D-Tyr(3,5-Br2)-Oh unique in terms of its steric and electronic properties, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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